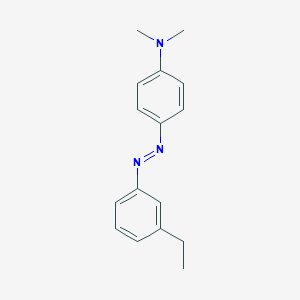

3'-Ethyl-4-dimethylaminoazobenzene

Beschreibung

3'-Ethyl-4-dimethylaminoazobenzene (3'-EtDAB) is an azo dye derivative structurally related to the well-studied hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-MeDAB).

Eigenschaften

CAS-Nummer |

17010-65-0 |

|---|---|

Molekularformel |

C16H19N3 |

Molekulargewicht |

253.34 g/mol |

IUPAC-Name |

4-[(3-ethylphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C16H19N3/c1-4-13-6-5-7-15(12-13)18-17-14-8-10-16(11-9-14)19(2)3/h5-12H,4H2,1-3H3 |

InChI-Schlüssel |

QTNNZELQKWUFTO-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C |

Kanonische SMILES |

CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Carcinogenic Activity

The carcinogenicity of aminoazo dyes is highly dependent on the position and type of substituents on the aromatic rings. Key findings from methyl-substituted analogues include:

Notes:

- The 3'-methyl group in 3'-MeDAB optimizes metabolic activation, enabling rapid covalent binding to hepatic proteins, a critical step in carcinogenesis .

- Ethyl groups are bulkier than methyl, which could hinder enzymatic activation or protein interactions .

Protein-Binding Kinetics and Metabolic Effects

- 3'-MeDAB : Binds to liver proteins within hours, with peak levels at 2 weeks. Bound dye correlates with hepatocyte damage and cholangiofibrosis progression .

- 4'-Fluoro-DAB : Shows distinct intracellular binding patterns (central cytoplasmic inclusions vs. peripheral in 3'-MeDAB) but similar tumorigenic endpoints .

- 2-Methyl-DAB: Non-carcinogenic; induces minimal DNA damage but elevates bound dye levels paradoxically, suggesting non-critical binding sites .

- 3'-EtDAB: Expected to bind hepatic proteins but with delayed kinetics due to slower metabolic processing. Ethyl groups may reduce binding specificity to carcinogenesis-critical proteins.

Cytotoxicity and DNA Damage

- 3'-MeDAB : Causes significant prelabeled DNA loss (50% at 5 weeks) due to parenchymal cell death, indicating high cytotoxicity .

- 4'-F-DAB: Induces bile duct proliferation and cholangiocarcinomas, similar to 3'-MeDAB, but with distinct histochemical markers (e.g., butyrocholinesterase activity) .

- 3'-EtDAB: Likely less cytotoxic than 3'-MeDAB due to reduced metabolic activation efficiency. Ethyl groups may stabilize the molecule, delaying carcinogen-DNA adduct formation.

Structural-Activity Relationship (SAR) Trends

- Substituent Position: Carcinogenicity follows 3' > 2' > 4' for methyl derivatives. Ethyl at 3' may follow similar trends but with diminished activity due to steric effects.

- Electron-Donating Groups: Methyl and ethyl groups enhance metabolic stability of the azo bond, promoting liver-specific activation.

- Metabolite Profiles : 3'-MeDAB generates m-toluidine-like metabolites upon reduction, critical for protein binding. Ethyl substitution may yield bulkier metabolites with altered binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.